![molecular formula C15H23ClN2O2 B13562960 tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a dihydroindenyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride typically involves multiple steps:
Formation of the Indenyl Moiety: The initial step involves the synthesis of the 2,3-dihydro-1H-inden-2-yl group through cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Carbamate Formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any oxidized forms back to their original state.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the aminomethyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Protein Labeling: It is used in the labeling of proteins for various biochemical assays.
Medicine
Drug Development: The compound is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: The compound is used in the development of new materials with unique properties.
Agriculture: It is studied for its potential use in agrochemicals to enhance crop protection and yield.
Mécanisme D'action
The mechanism of action of tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
Uniqueness
- Structural Features : The presence of the dihydroindenyl moiety distinguishes it from other similar compounds.
- Reactivity : The compound exhibits unique reactivity patterns due to its specific functional groups.
- Applications : Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H23ClN2O2 |
|---|---|
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
tert-butyl N-[2-(aminomethyl)-1,3-dihydroinden-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-14(2,3)19-13(18)17-15(10-16)8-11-6-4-5-7-12(11)9-15;/h4-7H,8-10,16H2,1-3H3,(H,17,18);1H |
Clé InChI |
HAYFJJMOEAOSDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


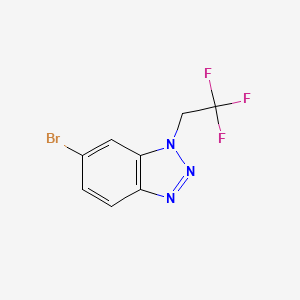
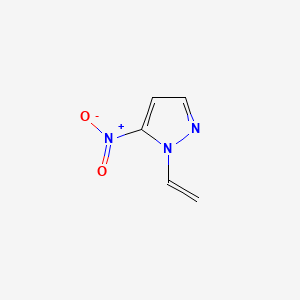
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)

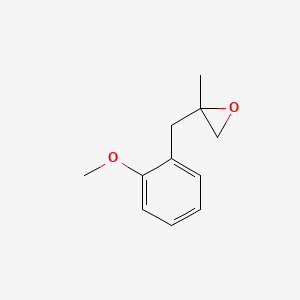
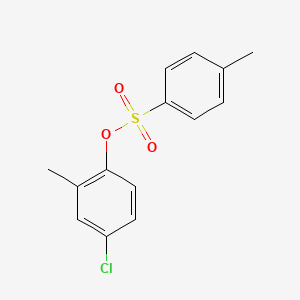
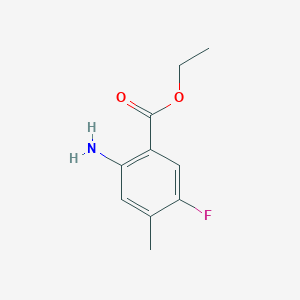
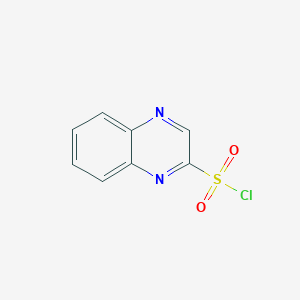
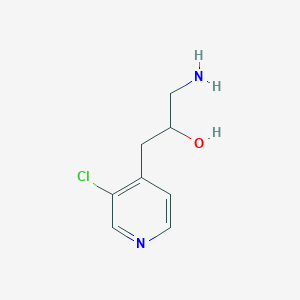
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
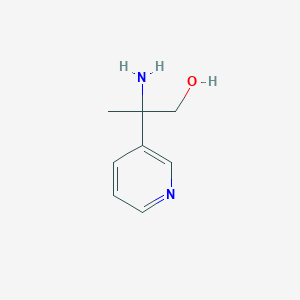
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
